
Benzyl 3-acetylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-acetylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of benzyl and acetyl groups attached to the pyrrolidine ring. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-acetylpyrrolidine-1-carboxylate typically involves the reaction of 3-pyrroline with benzyl chloroformate under basic conditions . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: Benzyl 3-acetylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学研究应用
Benzyl 3-acetylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of Benzyl 3-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The acetyl group can participate in acetylation reactions, modifying the activity of target proteins. The benzyl group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity .
相似化合物的比较
Benzyl 3-pyrroline-1-carboxylate: This compound is structurally similar but lacks the acetyl group, which affects its reactivity and applications.
1-acetylpyrrolidine-3-carbothioamide: This compound has a similar pyrrolidine core but different substituents, leading to distinct chemical properties and uses.
4-acetylpyrrolidine-2-carboxylic acid: Another related compound with variations in the position of the acetyl and carboxylate groups.
Uniqueness: Benzyl 3-acetylpyrrolidine-1-carboxylate is unique due to the presence of both benzyl and acetyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
benzyl 3-acetylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-11(16)13-7-8-15(9-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
InChI 键 |
XHVFDUONNFLXKH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


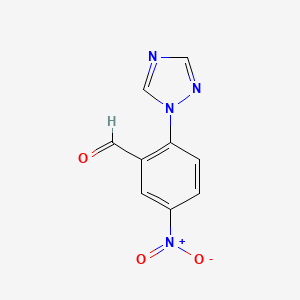
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
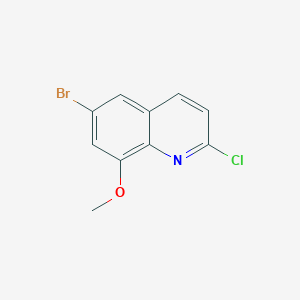
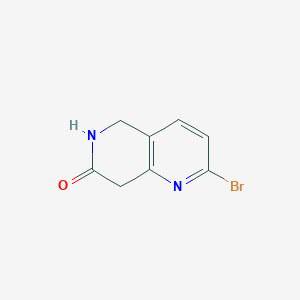
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
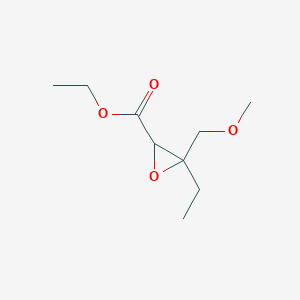
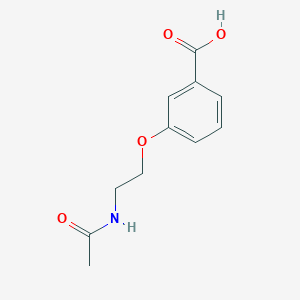

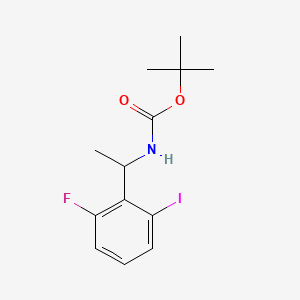
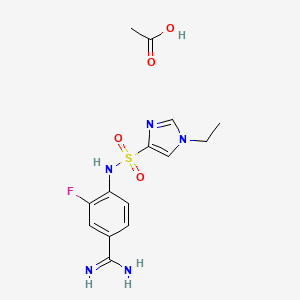
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)

![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
